molecular formula C15H20BrNO3 B13565853 Tert-butyl 3-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13565853
M. Wt: 342.23 g/mol
InChI Key: ALNAXNKMMINSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 3-position, and a 3-bromophenyl substituent. This structure combines a rigid pyrrolidine ring with halogenated aromatic and polar functional groups, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C₁₅H₂₀BrNO₃, with a molecular weight of 342.23 g/mol .

Properties

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

tert-butyl 3-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C15H20BrNO3/c1-14(2,3)20-13(18)17-8-7-15(19,10-17)11-5-4-6-12(16)9-11/h4-6,9,19H,7-8,10H2,1-3H3

InChI Key

ALNAXNKMMINSQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC(=CC=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 3-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate

  • Key Differences : Replaces the 3-bromophenyl group with a 3-chlorophenylmethyl substituent.
  • Properties :
    • Purity: 95%
    • logP: 3.848 (higher lipophilicity due to the chlorinated benzyl group)
    • Melting Point: 109–111°C .
  • Functional Impact : The chlorine atom’s smaller size and lower electronegativity compared to bromine may reduce steric hindrance and alter binding affinity in biological systems.

tert-Butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate

  • Key Differences : Substitutes the 3-bromophenyl group with a 4-chlorophenyl moiety.
  • Structural Impact : The para-chloro configuration may enhance π-π stacking interactions in target proteins compared to the meta-bromo orientation .

Analogues with Modified Pyrrolidine Substituents

tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

  • Key Differences : Incorporates a trifluoromethyl group and a methyl substituent at the 4-position.

tert-Butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate

  • Key Differences : Lacks the hydroxyl group at the 3-position.
  • Properties: Molecular Weight: 326.228 g/mol Molecular Formula: C₁₅H₂₀BrNO₂ .
  • Functional Impact : The absence of the hydroxyl group reduces hydrogen-bonding capacity, likely decreasing solubility and target affinity compared to the hydroxylated analogue.

Bioactive Analogues with Halogenated Aromatic Groups

Halogen-Substituted Chalcone Derivatives

  • Examples :
    • (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3): IC₅₀ = 42.22 µg/mL against MCF-7 cells.
    • (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4): IC₅₀ = 22.41 µg/mL .
  • Comparison : While structurally distinct (chalcone vs. pyrrolidine carboxylate), these compounds demonstrate that the 3-bromophenyl group enhances cytotoxicity. The target pyrrolidine derivative may exhibit similar bioactivity trends due to shared halogenation but lacks reported cytotoxic data.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Melting Point (°C) Key Functional Groups
Target Compound 342.23 ~3.5* N/R 3-Bromophenyl, Hydroxyl
tert-Butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate ~340† N/R N/R 4-Chlorophenyl, Hydroxyl
tert-Butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate ~340† 3.848 109–111 3-Chlorophenylmethyl, Hydroxyl
Chalcone C4 ~300‡ N/R N/R 3-Bromophenyl, Chalcone backbone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.